(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444647
InChI: InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1
SMILES: CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13444647

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1
Standard InChI Key NMPUBZIIOZLDBX-IRXDYDNUSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide, reflects its stereochemistry at both the piperidine and butyramide subunits. Its molecular formula is C₁₈H₂₉N₃O, with a molecular weight of 303.4 g/mol. Key structural elements include:

  • A piperidine ring substituted at the 3-position with a benzyl group.

  • An N-methylated butyramide side chain with an additional methyl group at the 3-position and an amino group at the 2-position.

The stereochemistry is critical for its biological activity, as enantiomeric forms of similar compounds often exhibit divergent pharmacological profiles .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight303.4 g/mol
IUPAC Name(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide
SMILESCC(C)C@@HN
InChIKeyNMPUBZIIOZLDBX-IRXDYDNUSA-N

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide likely follows multi-step protocols common to chiral piperidine derivatives. A plausible route involves:

  • Piperidine Functionalization: Introduction of the benzyl group at the 3-position via alkylation or reductive amination.

  • Amide Bond Formation: Coupling of the piperidine intermediate with a suitably protected (S)-2-amino-3,N-dimethylbutyric acid using carbodiimide-based reagents .

  • Deprotection and Purification: Removal of protecting groups (e.g., Boc or Fmoc) under acidic conditions, followed by chiral chromatography to isolate the desired enantiomer.

Table 2: Key Synthetic Considerations

ParameterDetailsSource
Stereochemical ControlUse of chiral auxiliaries or asymmetric catalysis to ensure (S,S) configuration
Solvent SystemPolar aprotic solvents (e.g., DMF, THF) for amide coupling
CatalystsHOBt/DCC for efficient amide bond formation
TargetPotential EffectEvidence Source
ButyrylcholinesteraseCompetitive inhibition via piperidine stacking
σ-ReceptorsModulation of neurotransmitter release

Future Research Directions

Pharmacokinetic Studies

  • ADME Properties: Investigation of oral bioavailability and blood-brain barrier penetration.

  • Metabolite Identification: LC-MS studies to characterize primary and secondary metabolites.

Therapeutic Applications

  • Neurodegenerative Diseases: Evaluation of cholinesterase inhibition efficacy in vivo.

  • Pain Management: Screening for opioid receptor affinity and analgesic activity.

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